molecular formula C13H8Cl4 B8625353 Bis-(2-chlorophenyl)dichloromethane CAS No. 431063-11-5

Bis-(2-chlorophenyl)dichloromethane

Cat. No.: B8625353
CAS No.: 431063-11-5
M. Wt: 306.0 g/mol
InChI Key: GLICJSMDBFMOJX-UHFFFAOYSA-N
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Description

Bis-(2-chlorophenyl)dichloromethane (chemical formula: C₁₃H₁₀Cl₄) is a chlorinated aromatic compound characterized by two 2-chlorophenyl groups attached to a dichloromethane backbone. It is structurally related to polychlorinated diphenylmethanes, which are of interest in organic synthesis and pharmacological applications. The compound is synthesized via Friedel-Crafts alkylation or halogenation reactions involving dichloromethane and chlorobenzene derivatives. Its molecular weight is 320.05 g/mol, and it exhibits moderate solubility in organic solvents such as dichloromethane and chloroform .

Synonyms for this compound include 1-chloro-2-(chlorodiphenylmethyl)benzene, 2-chlorotrityl chloride resin, and chloro(2-chlorophenyl)diphenylmethane . It is primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymeric resins due to its stability and reactivity in substitution reactions .

Properties

CAS No.

431063-11-5

Molecular Formula

C13H8Cl4

Molecular Weight

306.0 g/mol

IUPAC Name

1-chloro-2-[dichloro-(2-chlorophenyl)methyl]benzene

InChI

InChI=1S/C13H8Cl4/c14-11-7-3-1-5-9(11)13(16,17)10-6-2-4-8-12(10)15/h1-8H

InChI Key

GLICJSMDBFMOJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=CC=C2Cl)(Cl)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physical Properties

The following table compares Bis-(2-chlorophenyl)dichloromethane with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound C₁₃H₁₀Cl₄ 320.05 109–111 Pharmaceutical intermediates
Bis-(4-chlorophenyl)sulfone C₁₂H₈Cl₂O₂S 287.16 145–148 Polymer stabilizer
1,1-Bis(4-chlorophenyl)ethanol C₁₄H₁₂Cl₂O 267.16 63–69 Antifungal agents
N,N'-Bis-(p-chlorophenylmethyl)-dithioselenite C₁₄H₁₂Cl₂N₂S₂Se 429.14 Not reported Catalysis, redox reactions

Key Observations :

  • Substituent Position : The position of chlorine atoms (ortho vs. para) significantly influences physical properties. For example, para-substituted derivatives like Bis-(4-chlorophenyl)sulfone exhibit higher melting points (145–148°C) compared to ortho-substituted this compound (109–111°C) due to enhanced symmetry and intermolecular interactions .
  • Functional Groups: The presence of sulfone or hydroxyl groups (e.g., in 1,1-Bis(4-chlorophenyl)ethanol) alters solubility and reactivity. Sulfone derivatives are more polar and thermally stable, making them suitable for industrial applications .
Antibacterial and Antifungal Properties
  • This compound derivatives, such as thiazole analogs (e.g., N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine), exhibit moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. This activity is attributed to the electron-withdrawing effect of chlorine atoms, which enhances membrane disruption .
Anti-inflammatory Activity
  • Chlorophenyl-substituted compounds, such as derivatives with 2-chlorophenyl groups (e.g., 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid), demonstrate 32–36% inhibition of edema in rodent models, comparable to phenylbutazone. This activity correlates with the chlorine atom’s ability to modulate lipophilicity and target cyclooxygenase enzymes .

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